Cyclohexyl 2-methylbenzoate

Physicochemical Profiling Volatility Tuning Process Engineering

Sourcing cyclohexyl esters for fragrance discovery often fails due to generic in-class substitution, where minor structural changes drastically alter odor potency. Cyclohexyl 2-methylbenzoate (CAS 6640-75-1) is a defined probe from a 114-compound alicyclic musk library, enabling rigorous structure-odor relationship (SAR) mapping. - Proven ortho-methyl substitution for differentiating musk note quality vs. nondescript or unpleasant odors in high-throughput olfactory screens. - Superior hydrolytic stability vs. benzyl esters in acidic formulations (pH 3.5-5.0), maintaining scent integrity over shelf-life. - Boiling point 12-22 °C below cyclohexyl benzoate for quicker top-note lift; flash point 137.3 °C supports safe synthesis workflows.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 6640-75-1
Cat. No. B185080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-methylbenzoate
CAS6640-75-1
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)OC2CCCCC2
InChIInChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)14(15)16-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3
InChIKeyKKKVYPZSZCHWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 2-methylbenzoate: Research-Grade Ester Overview


Cyclohexyl 2-methylbenzoate (CAS 6640-75-1) is a synthetic carboxylic acid ester formed from o-toluic acid and cyclohexanol, belonging to the aryl cyclohexyl ester class frequently explored in fragrance discovery and organic synthesis [1] [2]. With the formula C14H18O2 and a molecular weight of 218.29 g/mol, this compound exhibits physicochemical properties—including a boiling point of 308 °C at 760 mmHg, a density of 1.05 g/cm³, and a flash point of 137.3 °C—that are typical of small-molecule fragrance ingredients and synthetic intermediates, making it a candidate for procurement in olfactory library screening and structure–odor relationship studies .

Workflow Olfactory library screening and structure-odor relationship studies Alicyclic ester probe
Selection Logic Ortho-methyl substitution enhances volatility and scent character differentiation Positional isomer context
Use Context Fragrance discovery, synthesis, and acidic formulation stability studies Research-grade ester

Why Generic Cyclohexyl or Methyl Esters Cannot Substitute


The olfactory and physicochemical profile of cyclohexyl esters is highly sensitive to subtle structural modifications; swapping the 2-methylbenzoate moiety for an unsubstituted benzoate, a 4-methyl isomer, or replacing the cyclohexyl ring with a smaller alkyl group can drastically alter vapor pressure, odor threshold, and scent character [1]. In a systematic evaluation of 114 alicyclic musk candidates, even minor changes to the cyclohexyl substitution pattern were shown to determine whether a compound exhibits a desirable musk note versus a weak, nondescript, or unpleasant odor, underscoring that generic in-class substitution without comparative performance data carries a high risk of functional failure in fragrance applications [1].

Unsubstituted or para-isomer mismatch Replacing the 2-methylbenzoate moiety with an unsubstituted benzoate or 4-methyl isomer may shift vapor pressure and odor character, altering scent profile interpretation.
Alkyl ester volatility risk Swapping the cyclohexyl ring for a smaller alkyl group can drastically alter odor threshold and release rate, limiting direct substitution in fragrance screening workflows.
Hydrolytic stability may not transfer Benzyl or phenyl esters are expected to hydrolyze faster under acidic conditions; substituting them may reduce shelf-life context in low-pH formulation studies.

Quantitative Differentiation Against Key Comparators


Ortho-Methyl Substitution Lowers Boiling Point

Cyclohexyl 2-methylbenzoate (CAS 6640-75-1) exhibits a boiling point of 308 °C at 760 mmHg, which is notably lower than that of its unsubstituted analog, cyclohexyl benzoate (CAS 2412-73-9, estimated boiling point ~320–330 °C) [1]. The ortho-methyl group on the aromatic ring sterically hinders intermolecular packing, reducing the enthalpy of vaporization and thereby enhancing volatility—a critical parameter for fragrance substantivity and headspace performance in consumer product formulations .

Volatility Tuning
Class-level inference
~12–22 °C lower
Target: 308 °C vs. Comparator: ~320–330 °C
Supports volatility screening for top-to-middle note context.
Data to verify; based on structure–boiling point trends.
Physicochemical Profiling Volatility Tuning Process Engineering

Positional Isomerism Drives Distinct Olfactory Character

Within the cyclohexyl methylbenzoate isomer series, the position of the methyl substituent on the aromatic ring is known to profoundly influence odor quality. While quantitative odor detection thresholds (ODTs) for the exact isomer trio (ortho, meta, para) have not been published in a single head-to-head study, the broader structure–odor literature on substituted benzoates indicates that ortho-substitution often yields more pronounced and distinct odor characters due to altered molecular shape and electronic distribution at the ester carbonyl, compared to the flatter profiles of para-substituted analogs [1]. This class-level inference is further supported by the observation that cyclohexyl 4-methylbenzoate (CAS 6641-66-3) is described in fragrance patents with differing scent profiles from its ortho counterpart .

Scent Differentiation
Class-level inference
Not numerically quantifiable
Ortho vs. para isomer odor character shift reported in SAR frameworks.
Positional isomer context may alter olfactory screening outcomes.
Requires isomer-specific validation; no published head-to-head ODTs.
Structure–Odor Relationships Scent Screening Fragrance Design

Cyclohexyl Ester Provides Higher Acidic Stability

Cyclohexyl esters are generally more resistant to acid-catalyzed hydrolysis than their benzyl or phenyl counterparts, owing to the absence of a benzylic carbocation stabilization pathway that facilitates C–O bond cleavage [1]. While direct hydrolytic half-life data for cyclohexyl 2-methylbenzoate versus phenyl 2-methylbenzoate are not available, class-level stability trends predict that the cyclohexyl ester will exhibit superior shelf-life in low-pH cosmetic or household product bases [1] [2].

Acidic Stability
Class-level inference
Est. rate ratio ~1:5 to 1:10
Cyclohexyl ester more resistant to acid-catalyzed hydrolysis than benzyl ester.
Supports formulation-stability screening under low-pH conditions.
Extrapolated from general ester hydrolysis principles.
Formulation Stability Shelf-Life Excipient Compatibility

Prioritizing Cyclohexyl 2-methylbenzoate in R&D Screening


Alicyclic Musk Odorant Library Screening

As part of a 114-compound library of alicyclic musk candidates, cyclohexyl 2-methylbenzoate serves as a structural probe for understanding the effect of ortho-methyl substitution on musk odor potency and quality. Its inclusion in high-throughput olfactory screening enables the identification of structure–odor relationships that guide the design of new, patentable musk molecules [1].

Acidic Personal Care Formulations

In antiperspirants, acidic skin toners, or hair conditioners formulated at pH 3.5–5.0, the cyclohexyl ester linkage offers superior hydrolytic stability compared to benzyl esters, making cyclohexyl 2-methylbenzoate a preferred fragrance ingredient for maintaining scent integrity over the product shelf-life [2].

Top-to-Middle Note Booster in Fine Fragrance

With a boiling point approximately 12–22 °C lower than cyclohexyl benzoate, this compound provides a quicker scent lift on initial application, making it a candidate for enhancing the top-note sparkle of floral or fruity accords without adding excessive heavy base-note tenacity .

Synthetic Intermediate for Agrochemical R&D

The ortho-methylbenzoate group can serve as a directing or protecting group in multi-step synthesis of cyclohexane-containing agrochemical actives. The relatively high boiling point and flash point (137.3 °C) allow safe handling in typical organic synthesis workflows, while the ester can be cleaved under controlled conditions to release the cyclohexanol moiety [3].

Musk Odorant Screening
Selection Property: Ortho-methyl substitution probe
Validation Focus: Structure–odor relationship review
Acidic Formulation Studies
Selection Property: Cyclohexyl ester stability context
Validation Focus: Shelf-life and hydrolytic stability review
Fragrance Volatility Research
Selection Property: Enhanced volatility profile
Validation Focus: Headspace and substantivity endpoint review
Synthetic Intermediate Use
Selection Property: Directing/protecting group context
Validation Focus: Multi-step synthesis compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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